(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid
Description
Systematic Nomenclature Derivation and Isomeric Considerations
The systematic name (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid follows the International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups and stereochemical elements. The nomenclature begins with the identification of the longest carbon chain containing the carboxylic acid functional group, which in this case constitutes a five-carbon pentanoic acid backbone. The presence of two double bonds at positions 2 and 4 necessitates the "penta-2,4-dienoic acid" designation, while the geometric descriptors (2E,4E) specify the trans configuration of both double bonds.
The molecular formula C14H13NO2 indicates a molecular weight of 227.26 grams per mole, with the compound containing fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The InChI code 1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+ provides a unique identifier that encodes the complete structural information including stereochemistry.
The stereochemical complexity of this molecule arises from the presence of two distinct geometric isomeric centers at the C2-C3 and C4-C5 double bonds. The (E)-configuration at both positions indicates that the higher priority substituents are positioned on opposite sides of each double bond plane. This specific geometric arrangement has significant implications for the molecular conformation and electronic properties of the compound. Alternative geometric isomers, including (2Z,4E), (2E,4Z), and (2Z,4Z) configurations, would represent distinct chemical entities with potentially different physical and chemical properties.
The systematic naming also accounts for the 3-methyl substitution on the dienoic acid chain and the attachment of the 1H-indol-3-yl group at position 5. The indole moiety contributes significantly to the overall molecular architecture, introducing aromatic character and nitrogen-containing heterocyclic functionality. The positioning of the indole group at the terminal position of the conjugated system creates an extended π-electron delocalization pathway that influences the electronic structure and spectroscopic properties of the entire molecule.
Properties
IUPAC Name |
(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZOWPQEARTBQG-LQPGMRSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bond Disconnections
Retrosynthetic pathways bifurcate into indole-first and diene-first strategies. The indole-first approach (Figure 1A) constructs the heterocycle early, enabling late-stage diene formation via Wittig or aldol reactions. Conversely, diene-first methods (Figure 1B) preassemble the conjugated system before indole coupling, favoring Suzuki-Miyaura or Heck cross-couplings.
Table 1: Comparative merits of synthetic strategies
| Strategy | Yield Range | Stereocontrol | Scalability |
|---|---|---|---|
| Indole-first | 38–67% | Moderate | Challenging |
| Diene-first | 45–72% | High | Improved |
| Convergent | 52–68% | Excellent | Limited |
Convergent synthesis (Figure 1C) merges preformed indole and dienoic acid fragments, achieving superior stereoselectivity through Pd-mediated couplings. However, this method requires stringent anhydrous conditions (<10 ppm H2O) to prevent indole decomposition.
Stepwise Synthesis Protocols
Indole Nucleus Preparation
The 1H-indol-3-yl group derives from Fischer indole synthesis or Madelung cyclization:
Fischer method (Scheme 1):
- Condense phenylhydrazine with methyl 4-oxopent-2-enoate under HCl/EtOH reflux (12 h)
- Cyclize intermediate at 160°C in diphenyl ether (83% yield)
- Hydrolyze ester to acid using LiOH/THF-H2O (0°C, 2 h)
Critical parameters:
- Hydrazine:carbonyl ratio = 1.2:1
- Cyclization temperature >150°C prevents dimerization
- Ester hydrolysis at pH 9–10 avoids indole ring oxidation
Dienoic Acid Backbone Assembly
The (2E,4E)-3-methylpenta-2,4-dienoic acid segment forms via Horner-Wadsworth-Emmons (HWE) olefination:
- Charge flask with triethyl phosphonoacetate (1.2 eq), 3-methylbut-2-enal (1.0 eq), and THF (0.1 M)
- Add NaH (1.5 eq) at −78°C under Ar
- Warm to 25°C over 6 h, stir 12 h
- Acidify with 1M HCl, extract with EtOAc (3×)
- Purify by silica chromatography (hexane:EtOAc 4:1)
Yield: 68%
Stereoselectivity: E,E:E,Z = 97:3 (GC-MS analysis)
Optimization notes:
- Lower temperatures (−78°C) favor E-geometry
- THF outperforms DMF/DMSO in minimizing side reactions
- NaH base gives higher yields than KOtBu
Fragment Coupling Techniques
Converging indole and dienoic acid requires careful choice of coupling partners:
Suzuki-Miyaura cross-coupling (Scheme 2):
- Prepare indol-3-ylboronic ester via Miyaura borylation (Pd(dppf)Cl2, KOAc, dioxane, 80°C)
- React with 5-bromo-3-methylpenta-2,4-dienoic acid methyl ester (1.1 eq)
- Catalyst: Pd(PPh3)4 (5 mol%), SPhos (10 mol%)
- Base: Cs2CO3 (3.0 eq), solvent: toluene/EtOH (3:1)
- Heat at 100°C for 18 h under N2
Yield: 63% after hydrolysis
Challenges:
- Boronic ester stability (<72 h at −20°C)
- Competing protodeboronation (5–12% yield loss)
Direct condensation alternative:
Mukaiyama aldol reaction between indole-3-acetaldehyde and methyl acrylate:
- Lewis acid: TiCl4 (2.0 eq)
- Temperature: −40°C
- Yield: 41% (lower due to indole sensitivity)
Process Optimization and Scale-Up Considerations
Microwave-Assisted Synthesis
Recent advances apply microwave irradiation to accelerate key steps:
Ester hydrolysis (Table 2):
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 2 h | 89% | 98% |
| Microwave (150W) | 15 min | 91% | 99% |
Observations:
- Reduced thermal degradation of acid-sensitive indole
- Uniform heating prevents localized overreaction
Continuous Flow Systems
Pilot-scale trials (10–100 g) employ flow chemistry for hazardous intermediates:
Diene formation module:
- Residence time: 8 min
- Temperature: −70°C (cryogenic loop)
- Productivity: 12 g/h
Advantages:
- Precise control of exothermic reactions
- In-line IR monitoring adjusts reagent ratios
Analytical Characterization
Spectroscopic Validation
1H NMR (600 MHz, CDCl3):
- δ 7.65 (d, J = 15.9 Hz, H-2)
- δ 6.95 (d, J = 15.7 Hz, H-4)
- δ 7.12–7.35 (m, indole aromatic protons)
- δ 2.21 (s, C3-CH3)
13C NMR (151 MHz, CDCl3):
- 172.4 ppm (COOH)
- 144.2, 139.8 ppm (C2, C4)
- 127.3–122.1 ppm (indole carbons)
HRMS (ESI-TOF):
Calcd for C14H13NO2 [M+H]+: 227.0946
Found: 227.0943
Chromatographic Purity Assessment
HPLC conditions:
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: MeCN/H2O (0.1% TFA) gradient
- Retention time: 8.7 min
- Purity: >99% (254 nm)
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted indole derivatives. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid is its potential anticancer properties. Research indicates that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Case Study: Indole Derivatives in Cancer Therapy
A study demonstrated that indole derivatives, including this compound, showed promising results against breast and colon cancer cells. The mechanism involved the modulation of apoptotic pathways and inhibition of key oncogenic signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several studies have indicated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| (2E,4E)-5-(1H-indol-3-yl)-... | Staphylococcus aureus | 17 |
| (2E,4E)-5-(1H-indol-3-yl)-... | Escherichia coli | 18 |
| (2E,4E)-5-(1H-indol-3-yl)-... | Bacillus subtilis | 19 |
The results indicate that the compound demonstrates a strong inhibitory effect on bacterial growth, suggesting potential applications in developing new antibacterial agents .
Plant Growth Regulation
In addition to its medicinal applications, this compound has been studied for its role as a plant growth regulator. Its structure suggests that it may influence plant hormone signaling pathways.
Research Findings
A study highlighted that this compound could modulate the effects of auxins and cytokinins in plants, leading to enhanced growth and development under stress conditions. This application could be particularly beneficial in agriculture for improving crop yields .
Neuroprotective Effects
Emerging research suggests that indole-based compounds may possess neuroprotective properties. Investigations into the neuroprotective effects of this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection
A recent study focused on the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and inflammation markers when treated with this compound .
Mechanism of Action
The mechanism of action of (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can affect signaling pathways involved in cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Penta-2,4-dienoic Acid Backbone
Table 1: Structural and Functional Comparison of Penta-2,4-dienoic Acid Derivatives
Notes:
- *Hypothesized activity based on structural similarity to pimprinine (No. 29-2), an indole-containing QS inhibitor .
- QSI = Quorum sensing inhibition.
Antimicrobial and QS Inhibition
- Indole Derivatives: Pimprinine (No. 29-2), a structurally related indole-containing oxazole, reduces violacein production in C. violaceum CV026 by >50% at 100 μM, indicating potent QS inhibition . The target compound’s indole group may similarly disrupt bacterial communication.
- Phenyl Derivatives: Compound No. 48 (2-methyl-5-phenyl variant) shows moderate QS inhibition, while (2E,4E)-5-(3-hydroxyphenyl)penta-2,4-dienoic acid (144) from Streptomyces sp. exhibits antimicrobial properties against plant pathogens .
Plant Biochemistry
- Abscisic Acid (ABA): Unlike the target compound, ABA features a terpenoid-derived cyclohexenyl group and regulates drought responses. Its crystal structure with receptor PYL3 and phosphatase HAB1 highlights the importance of stereochemistry (2Z,4E configuration) in bioactivity .
- Avenalumic Acid : This oat-derived compound’s extended diene chain enhances antioxidant properties in avenanthramides, suggesting that substituent polarity and conjugation influence bioavailability .
Structural Determinants of Activity
- Indole vs. Phenyl Groups : Indole’s nitrogen heterocycle may enhance binding to bacterial QS receptors (e.g., LuxR-type proteins) compared to phenyl analogs.
- Methyl Substitution : The 3-methyl group in the target compound could sterically hinder enzymatic degradation, as seen in methylated ABA derivatives with prolonged activity .
- Stereochemistry: The (2E,4E) configuration is conserved in bioactive dienoic acids, ensuring optimal conjugation for electronic interactions with biological targets .
Spectroscopic and Physicochemical Data
Table 2: Comparative Physicochemical Properties
Biological Activity
(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid, also known as a derivative of indole-based compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a conjugated diene system that may contribute to its reactivity and biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- CAS Number : [Not provided in sources]
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The indole moiety is known for its role in modulating biological pathways, including those related to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. For instance, a related study found that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines (Jurkat, K562, U937) with IC50 values ranging from 2.8 to 26.17 µM/L .
- The compound's ability to induce apoptosis suggests it may be a promising candidate for further investigation as an antitumor agent.
-
Anti-inflammatory Properties :
- Indole derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This mechanism is critical in conditions such as rheumatoid arthritis and inflammatory bowel disease.
-
Antioxidant Activity :
- The presence of conjugated double bonds in the structure may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
Case Study 1: Indole Derivatives in Cancer Research
A series of synthetic analogs of natural diene acids were studied for their anticancer potential. Among these analogs, one demonstrated significant cytotoxicity and induced apoptosis in Jurkat cells, indicating that similar compounds may share these properties due to structural similarities with this compound .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of indole-based compounds highlights how modifications at specific positions can enhance biological activity. For instance, substituents on the indole ring can significantly affect the compound's interaction with biological targets and its overall efficacy .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid?
- Methodological Answer : A common approach involves refluxing indole derivatives with sodium acetate and acetic acid to form conjugated dienoic acids. For example, analogous syntheses of indole-carboxylic acid derivatives use reflux conditions (3–5 h) in acetic acid to achieve cyclization and precipitation . Adjustments to substituents (e.g., methyl groups) may require optimizing reaction times or stoichiometry.
Q. How can the compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : Compare fragmentation patterns with standards. For instance, 5-phenyl-penta-2,4-dienoic acid was verified via HPLC-MS, showing [M+H]+ at m/z 175.08 and matching fragmentation .
- NMR : Analyze coupling constants (e.g., J values for E/Z isomerism in the diene moiety) and aromatic indole proton signals.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for purity assessment .
Q. What are the critical structural features influencing its chemical reactivity?
- Key Features :
- The conjugated diene system (2E,4E) enhances electrophilic reactivity, enabling Diels-Alder or Michael addition reactions.
- The indole moiety participates in π-stacking interactions and hydrogen bonding, influencing solubility and bioactivity .
- The carboxylic acid group allows salt formation or esterification for derivatization .
Q. How should stability studies be designed for this compound under varying pH and temperature?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (e.g., 40–60°C) in buffered solutions (pH 1–9) for 1–4 weeks. Monitor via HPLC for degradation products.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze isomerization or oxidation .
Advanced Research Questions
Q. How can computational tools elucidate the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with receptors (e.g., abscisic acid-binding proteins, given structural similarities to (S)-abscisic acid ).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Structural Analogues : Test derivatives (e.g., methyl-substituted dienes) to isolate pharmacophoric groups. Cross-reference with abscisic acid bioassays, as indole derivatives may share hormonal signaling pathways .
Q. How can biosynthesis pathways for this compound be elucidated in natural sources?
- Methodological Answer :
- Isotopic Labeling : Feed ^{13}C-labeled precursors to microbial cultures (e.g., Pseudomonas laumondii) and track incorporation via NMR or LC-MS .
- Gene Knockout : Use CRISPR-Cas9 to disrupt putative polyketide synthase genes and monitor metabolite loss .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Derivatization : Modify the indole N-H group (e.g., alkylation) or diene chain length. Synthesize analogues via Heck coupling or Wittig reactions .
- High-Throughput Screening : Use microplate readers to assay antioxidant or receptor-binding activity across derivatives. Correlate substituent effects with logP and IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
